molecular formula C₂¹³C₂H₆O₂ B1147304 2,3-Butanedione-13C2 CAS No. 1173018-75-1

2,3-Butanedione-13C2

Cat. No. B1147304
CAS RN: 1173018-75-1
M. Wt: 88.07
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Butanedione, also known as diacetyl, is used to form triazine and pteridine ring systems by cyclocondensation with amines . It is also used to inactivate aminopeptidase-N and acts as a precursor to alpha-diones . It is a metabolite produced during the malolactic fermentation .


Synthesis Analysis

2,3-Butanedione is an alpha-diketone that is butane substituted by oxo groups at positions 2 and 3 . It is synthesized from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism . The synthesis of 2,3-butanedione (diacetyl) by selective oxidation of 2-butanone (methyl ethyl ketone) in the presence of O2 and H2O2 30% as oxidants has also been reported .


Molecular Structure Analysis

The molecular structure of 2,3-Butanedione has been determined by electron diffraction . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2,3-Butanedione is metabolized in rat and hamster hepatocytes to acetoin in a reaction catalyzed by DCXR with either NADH or NADPH as coenzymes . It also reacts with citrulline residues in the peptide mixture, resulting in a 50 Da mass shift from singly charged ions .


Physical And Chemical Properties Analysis

2,3-Butanedione is a yellow liquid at room temperature with an intense quinone-like odor . The vapor has a butter odor that at high concentrations has been described as a chlorine, or rancid butter odor .

Scientific Research Applications

Synthesis of Flavor Compounds

2,3-Butanedione-13C2: is used in the synthesis of flavor compounds, particularly diacetyl, which has a buttery flavor profile. This compound accumulates during the fermentation processes of alcoholic beverages like wine and beer . The synthesis involves selective oxidation of 2-butanone in the presence of oxidants like O2 and H2O2, often over selective oxidation zeolite catalysts .

Isotopic Labeling in Metabolic Research

The 13C2 isotopic labeling of 2,3-Butanedione allows for its use in metabolic research to trace metabolic pathways. This is particularly useful in understanding the biochemistry of microorganisms and can help in the study of fermentation processes .

Material Science

This compound can be utilized in material science for the preparation of zeolites, which are microporous, aluminosilicate minerals used as commercial adsorbents and catalysts. The 13C2 labeling aids in the study of reaction mechanisms and diffusion processes within the zeolite structures .

Pharmaceutical Research

2,3-Butanedione-13C2: can serve as a precursor in the synthesis of more complex molecules that have potential pharmaceutical applications. Its role in forming triazine and pteridine ring systems, which are present in many biologically active compounds, is of particular interest .

Protein Modification Studies

The compound is also used in biochemistry for the modification of arginyl residues in proteins. This application is significant for understanding protein structure and function, as well as for the development of protein-based therapeutics .

Mechanism of Action

Target of Action

The primary target of 2,3-Butanedione-13C2 is the actin-myosin complex in muscle cells . This complex plays a crucial role in muscle contraction and cell motility. The compound acts as a noncompetitive inhibitor of myosin ATPase, a key enzyme in the actin-myosin interaction .

Mode of Action

2,3-Butanedione-13C2 interacts with its targets by inhibiting the ATPase activity of myosin . This inhibition disrupts the actin-myosin interaction, leading to changes in cell shape, polarity, and the paracellular pathway in epithelial cells . It also affects the regulation of ion and water channel activity in these cells .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It disrupts the actin-myosin interaction at various cellular sites, contributing significantly to increased transport activity and the formation of domes . This disruption points to the relevant role of actin-myosin dynamics and actin organization in the regulation of ion and water channel activity in cells .

Pharmacokinetics

Its molecular weight of 8807 and its liquid form at room temperature suggest that it may have good bioavailability

Result of Action

The molecular and cellular effects of 2,3-Butanedione-13C2’s action include a remarkable increase in the number of domes in cells exposed to the compound . This increase is due to the disruption of actin-myosin interaction at several cellular sites . The compound also causes a reduction of the transepithelial electrical resistance (TER), leading to an increase in the paracellular flux of small molecular weight dextran .

Action Environment

The action, efficacy, and stability of 2,3-Butanedione-13C2 can be influenced by various environmental factors. For instance, the compound’s action can be blocked by the replacement of extracellular Na+ and Cl− and the inhibition of Na±K±ATPase . The storage temperature of the compound is also crucial for maintaining its stability .

Safety and Hazards

2,3-Butanedione is highly flammable and harmful if swallowed . It causes skin irritation, serious eye damage, and is toxic if inhaled . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Citrullination is a post-translational modification of great interest, characterized by the conversion of an arginine residue to a citrulline residue . The synthesis of a non-toxic chemical such as 2,3-BD may be viewed as a unique overflow metabolism with desirable metabolic functions .

properties

IUPAC Name

(1,4-13C2)butane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJXEFYPDANLFS-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C(=O)C(=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Butanedione-13C2

CAS RN

1173018-75-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173018-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1173018-75-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.